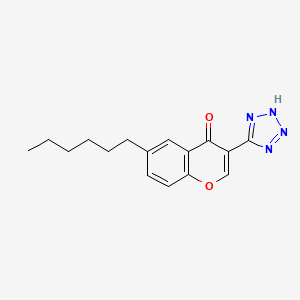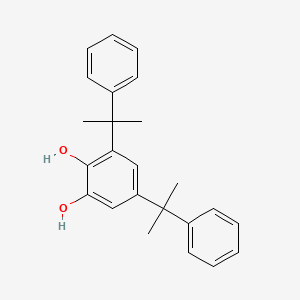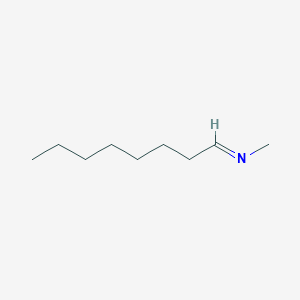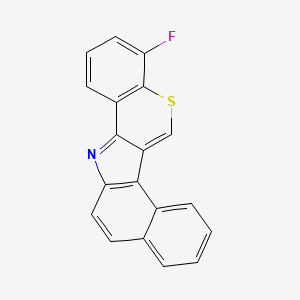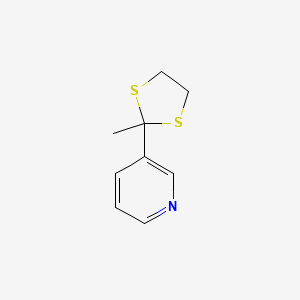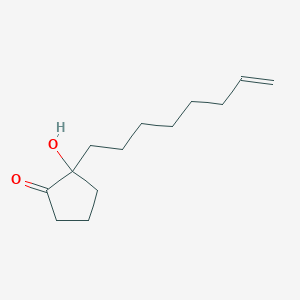![molecular formula C19H24OSi B14648646 Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl- CAS No. 51519-05-2](/img/structure/B14648646.png)
Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, is an organosilicon compound with the molecular formula C19H24OSi . This compound is characterized by the presence of a silane group bonded to a [(1,1-diphenyl-3-butenyl)oxy] moiety. The compound is notable for its applications in various fields, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, typically involves the reaction of trimethylchlorosilane with [(1,1-diphenyl-3-butenyl)oxy] lithium reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and to avoid side reactions .
Industrial Production Methods
In an industrial setting, the production of Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The silane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes are often used as reducing agents in the presence of catalysts such as palladium or platinum.
Substitution: Halogenated reagents and Lewis acids are typically employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced organic compounds.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl- exerts its effects involves the interaction of the silane group with various molecular targets. The silicon-oxygen bond in the compound is highly reactive, allowing it to participate in a range of chemical transformations. The compound can act as a radical H-donor or hydride donor, facilitating reductions and other reactions .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl compounds: These compounds share the trimethylsilyl group but differ in the attached organic moiety.
Diphenylsilane: Contains a diphenylsilane group but lacks the [(1,1-diphenyl-3-butenyl)oxy] moiety.
Phenylsilanes: Similar in structure but with different substituents on the silicon atom.
Uniqueness
Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, is unique due to the presence of both the [(1,1-diphenyl-3-butenyl)oxy] group and the trimethylsilyl group. This combination imparts distinct reactivity and properties, making it valuable in specific applications where other silanes may not be suitable .
Propiedades
Número CAS |
51519-05-2 |
|---|---|
Fórmula molecular |
C19H24OSi |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
1,1-diphenylbut-3-enoxy(trimethyl)silane |
InChI |
InChI=1S/C19H24OSi/c1-5-16-19(20-21(2,3)4,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h5-15H,1,16H2,2-4H3 |
Clave InChI |
RRVJCAQNDPXWFI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14648568.png)


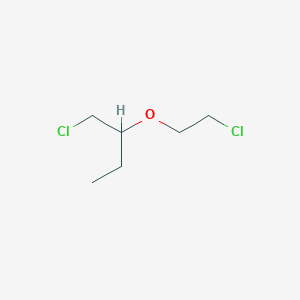
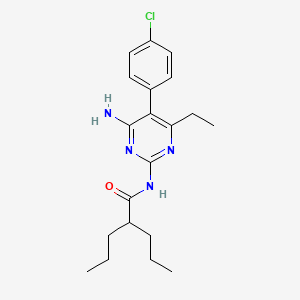
![4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile](/img/structure/B14648592.png)
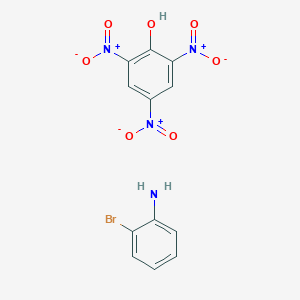
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole](/img/structure/B14648610.png)
